molecular formula C4H9NO3 B1633329 2-Hydroxypropyl carbamate CAS No. 17464-96-9

2-Hydroxypropyl carbamate

Cat. No.: B1633329
CAS No.: 17464-96-9
M. Wt: 119.12 g/mol
InChI Key: YCDWNZGUODQFGU-UHFFFAOYSA-N
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Description

2-Hydroxypropyl carbamate is an organic compound with the molecular formula C4H9NO3. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of propylene oxide with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced technologies and equipment to ensure high yield and purity. For instance, BASF has developed a biocatalytic process for the synthesis of hydroxypropyl carbamate acrylate, which is a related compound. This process utilizes enzymes to catalyze the reaction, resulting in a more environmentally friendly and efficient production method .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: The reactions of this compound typically occur under mild conditions, such as room temperature and atmospheric pressure. Catalysts, such as acids or bases, are often used to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols .

Scientific Research Applications

2-Hydroxypropyl carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxypropyl carbamate involves its ability to form stable carbamate bonds with various functional groups. This property allows it to interact with a wide range of molecular targets, including enzymes and receptors. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

2-Hydroxypropyl carbamate can be compared with other carbamate derivatives, such as:

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of properties, including its ability to form stable bonds under mild conditions and its versatility in various applications. Its biocompatibility and low toxicity also make it an attractive option for use in medical and biological research .

Properties

IUPAC Name

2-hydroxypropyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(6)2-8-4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDWNZGUODQFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932662
Record name 2-Hydroxypropyl hydrogen carbonimidate
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17464-96-9, 69493-47-6, 145639-05-0
Record name 2-Hydroxypropyl carbamate
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Record name 1,2-Propanediol, monocarbamate
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Record name 1, 1-carbamate
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Record name 1,2-Propanediol, monocarbamate
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Record name 2-Hydroxypropyl hydrogen carbonimidate
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Record name Reaction mass of (2-hydroxy-1-methyl-ethyl) carbamate and 2-hydroxypropyl carbamate
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Record name Reaction mass of 1,2-Propanediol, 1-carbamate and 1,2-Propanediol, 2-carbamate
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Record name 2-Hydroxypropyl carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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